![molecular formula C12H15N3O B7556783 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine](/img/structure/B7556783.png)
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is a chemical compound that has been of increasing interest in scientific research due to its potential applications in various fields. This compound is also known as 4-(1,3-benzodiazol-2-yl)-tetrahydrofuran or BZF-THF, and its molecular formula is C12H12N2O.
Wirkmechanismus
The mechanism of action of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to interact with GABA receptors and the serotonin transporter, which are involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine can have various biochemical and physiological effects, depending on the specific application. For example, in cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, it has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine in lab experiments is its versatility, as it can be used in various applications in different fields. Another advantage is its relatively low toxicity, which makes it a safer compound to work with compared to other chemicals. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine. Some of these directions include:
1. Investigating its potential as a drug candidate for the treatment of neurological disorders such as depression and anxiety.
2. Studying its potential as a modulator of neurotransmitter signaling pathways in the brain.
3. Developing new materials with unique properties using 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine as a building block.
4. Investigating its potential as a therapeutic agent for the treatment of cancer.
5. Exploring its potential as a tool for studying the structure and function of GABA receptors and the serotonin transporter.
In conclusion, 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is a versatile chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine can be achieved through a multi-step process involving the reaction of various reagents. One of the most common methods for synthesizing this compound is through the reaction of 2-amino-1,3-benzodiazole with tetrahydrofuran in the presence of a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, it has been studied for its potential role in modulating neurotransmitter signaling pathways. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12-14-10-3-1-2-4-11(10)15(12)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQXEZXRRXMPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.